1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea is a synthetic compound characterized by its unique structure that combines an indole moiety with a phenylurea group. This compound belongs to the class of indole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. Indole derivatives have been extensively studied due to their involvement in various biological processes and their utility in medicinal chemistry.
The compound is classified under indole derivatives, which are known for their structural complexity and biological significance. The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea typically involves multiple steps, including the formation of the indole ring, chlorination, and coupling with phenylurea.
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea generally involves the following key steps:
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea can participate in various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets within biological pathways:
This compound may target enzymes or receptors involved in critical cell signaling pathways. It has been suggested that it could modulate pathways related to cell proliferation, apoptosis, and inflammation, potentially making it relevant in therapeutic contexts .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea |
| InChI | InChI=1S/C17H16ClN3O/c18... |
| InChI Key | ACGSRYMRMSSSMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCCC2... |
These properties indicate that the compound has a relatively high molecular weight and contains both aromatic and heterocyclic components, contributing to its potential reactivity and biological activity.
The applications of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea primarily lie within medicinal chemistry, particularly as a potential therapeutic agent targeting specific diseases. Its structural features suggest that it could be explored for its inhibitory effects on various biological targets, including enzymes involved in cancer progression or inflammatory responses. Additionally, its unique properties may allow for further modifications to enhance efficacy or selectivity against specific targets .
The indole nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyrrole ring, represents a privileged scaffold in drug discovery due to its ubiquitous presence in natural products and pharmacologically active synthetic compounds. Its planar geometry and electronic distribution enable diverse binding interactions with biological targets, facilitating modulation of protein-protein interactions, enzyme active sites, and receptor domains [4]. Indole derivatives exhibit broad-spectrum biological activities, including anticancer, antimicrobial, antiviral, and central nervous system effects, underpinned by their ability to mimic peptide structures or endogenous signaling molecules [4].
The 5-chloro substitution on the indole ring enhances bioactivity by influencing electron distribution and lipophilicity. This modification increases membrane permeability and target affinity, as demonstrated by 5-chloroindole’s role as a potent positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. At concentrations of 1–100 μM, 5-chloroindole potentiates agonist-induced responses by stabilizing the open-channel conformation of the receptor without affecting orthosteric ligand binding, highlighting its capacity to fine-tune receptor dynamics [8]. Clinically, indole derivatives like osimertinib (epidermal growth factor receptor inhibitor) and vincristine (microtubule-targeting antineoplastic) validate the scaffold’s therapeutic impact, particularly in oncology and neurology [4] [6].
Table 1: Clinically Relevant Indole-Based Drugs and Their Therapeutic Applications
| Compound | Therapeutic Category | Molecular Target | Key Indication |
|---|---|---|---|
| Osimertinib | Antineoplastic | Epidermal Growth Factor Receptor | Non-Small Cell Lung Cancer |
| Vincristine | Antineoplastic | Tubulin | Leukemia, Lymphoma |
| Reserpine | Antihypertensive | Vesicular Monoamine Transporter 2 | Hypertension |
| Delavirdine | Antiretroviral | HIV-1 Reverse Transcriptase | HIV Infection |
| Pindolol | Beta-blocker | β-Adrenergic Receptor | Hypertension, Angina |
Urea derivatives (R¹-NH-C(O)-NH-R²) constitute a structurally diverse class with wide pharmacological applications, attributable to the urea moiety’s dual hydrogen-bond donor/acceptor capability. This functionality facilitates strong, directional interactions with biomolecular targets, enabling high-affinity binding and selectivity [2]. Historically, urea-based drugs emerged with the antitrypanosomal agent suramin in the early 20th century, followed by antidiabetic agents like glibenclamide, which modulates pancreatic β-cell adenosine triphosphate-sensitive potassium channels [2]. Modern developments exploit ureas for targeting kinases, soluble epoxide hydrolase, and antimicrobial enzymes.
The hydrogen-bonding proficiency of the urea carbonyl and imino groups allows it to anchor within enzyme active sites. For instance, in soluble epoxide hydrolase inhibitors, the urea group forms critical hydrogen bonds with catalytic residues Tyrosine 381, Tyrosine 465, and Aspartate 333, stabilizing the transition state of substrate hydrolysis [3] [5]. Similarly, fluoropyridylphenylurea derivatives like compound L-2 exhibit potent molluscicidal activity (half-maximal lethal concentration = 1.001 mg/L) by disrupting glycolytic and gluconeogenic pathways in snail liver metabolism, demonstrating the pharmacophore’s versatility across target classes [1]. Structural modifications, such as N-methylation or incorporation of heteroaromatic end caps, optimize physicochemical properties like solubility and metabolic stability while retaining target engagement [2] [5].
Table 2: Pharmacological Applications of Urea Derivatives in Modern Therapeutics
| Structural Class | Representative Compound | Primary Target | Therapeutic Effect |
|---|---|---|---|
| Fluoropyridylphenylureas | L-2 | Metabolic Enzymes | Molluscicidal |
| Benzyl Phenylureas | FP9 | Soluble Epoxide Hydrolase | Analgesic (Neuropathic Pain) |
| Pyridazinone-Ureas | FP9 | Soluble Epoxide Hydrolase | Anti-Inflammatory |
| Indole-2-carboxamides | IVc | Epidermal Growth Factor Receptor | Antiproliferative |
| N-Benzopyran-N′-phenylureas | HSM-II Series | Polyketide Synthase 13 | Antitubercular |
Hybridization of the 5-chloroindole and phenylurea motifs leverages complementary pharmacological and physicochemical properties to create synergistic bioactivity. The 5-chloroindole moiety contributes enhanced membrane permeability and π-stacking capability due to its halogen-induced electron-withdrawing character and planar aromatic surface. Concurrently, the phenylurea segment provides a hydrogen-bonding "linker" that can bridge interactions with deep enzymatic pockets or allosteric sites inaccessible to individual pharmacophores [6] [9].
This design strategy is exemplified in dual-targeting anticancer agents, where indole-urea hybrids inhibit dysregulated kinase pathways. For instance, derivatives like 5-chloro-indole-2-carboxylates with piperidinyl-urea side chains exhibit nanomolar inhibitory activity against both epidermal growth factor receptor T790M and BRAF V600E kinases, with half-maximal growth inhibition values of 29–78 nM in cancer cell lines [6]. The urea spacer facilitates simultaneous engagement with the kinase hinge region and hydrophobic back pockets, while the 5-chloroindole occupies allosteric subsites, enhancing selectivity over wild-type kinases [6]. Similarly, hybridization potentiates interactions with bacterial targets; N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N′-phenyl urea derivatives inhibit polyketide synthase 13 in Mycobacterium tuberculosis via hydrogen bonding between the urea carbonyl and catalytic histidine residues, augmented by van der Waals contacts from the indole system [9].
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5